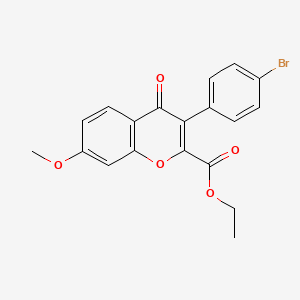

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4H-chromene core substituted with a 4-bromophenyl group at position 3, a methoxy group at position 7, and an ethyl ester at position 2. Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial and anticancer activities .

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-3-24-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(23-2)10-15(14)25-18/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGKAIMMEDBWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid and 7-methoxy-4-oxochromene-2-carboxylic acid.

Esterification: The carboxylic acid group of 7-methoxy-4-oxochromene-2-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Coupling Reaction: The 4-bromophenylacetic acid is then coupled with the ethyl ester of 7-methoxy-4-oxochromene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or sodium thiolate (NaSR) for thiolation.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Quinones or other oxidized forms.

Reduction: Dihydro derivatives or alcohols.

Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating them. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can then exert its effects on target pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate, differing primarily in substituents at positions 3 and 5. These variations influence physicochemical properties, reactivity, and applications.

Table 1: Key Structural and Functional Differences

Key Findings :

Electronic Effects: The bromophenyl group at position 3 in all compounds induces electron-withdrawing effects, stabilizing the chromene core and influencing reactivity. The methoxy group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing cyanomethoxy group in the cyanomethoxy analog .

Solubility and Polarity: The cyanomethoxy derivative (C₂₀H₁₅BrN₂O₅) exhibits higher polarity due to the nitrile group, enhancing solubility in polar solvents like DMSO . The 2-methoxybenzoyloxy analog (C₂₆H₁₉BrO₇) has reduced solubility in aqueous media due to steric hindrance from the benzoyloxy group .

Crystallographic Behavior: Chromene derivatives with bulky substituents (e.g., benzoyloxy) often exhibit complex crystal packing patterns dominated by van der Waals interactions and π-π stacking, as seen in related chromene esters . Hydrogen-bonding motifs in these compounds align with Etter’s graph set analysis, where methoxy groups act as hydrogen-bond acceptors, while ester carbonyls serve as donors .

Synthetic Applications: The target compound’s methoxy group simplifies synthetic modification compared to the cyanomethoxy analog, which requires careful handling of the nitrile functionality . The benzoyloxy derivative is more challenging to purify due to its high molecular weight and non-planar structure .

Biological Activity

Ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a chromone backbone with additional substituents that enhance its biological properties. The presence of the bromine atom and the methoxy group are notable features that may influence its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound showed IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents .

- MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar IC50 values were observed, reinforcing its potential as a treatment option for aggressive cancer types .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases:

- Cholinesterases (AChE and BChE) : The compound exhibited moderate inhibitory effects against these enzymes, which are crucial in Alzheimer's disease pathology. IC50 values were reported at approximately 19.2 μM for AChE and 13.2 μM for BChE .

- Cyclooxygenase (COX) Enzymes : It also demonstrated inhibitory activity against COX-2, an enzyme involved in inflammation and cancer progression, suggesting potential anti-inflammatory properties .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Tubulin Destabilization : The compound has been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical for compounds aimed at treating cancers by targeting microtubule dynamics.

- Antioxidant Activity : Chromene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of related chromene compounds, providing insights into structure-activity relationships:

| Compound | Target | IC50 Value | Remarks |

|---|---|---|---|

| This compound | MCF-7 | 10–33 nM | Potent antiproliferative activity |

| This compound | AChE | 19.2 μM | Moderate inhibition |

| This compound | COX-2 | - | Potential anti-inflammatory effects |

Q & A

Q. What are the optimized synthetic routes for ethyl 3-(4-bromophenyl)-7-methoxy-4-oxo-4H-chromene-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with the formation of the chromenone core. Key steps include:

- Knoevenagel condensation : Reacting 4-bromobenzaldehyde with ethyl acetoacetate under acidic conditions to form the coumarin intermediate.

- Cyclization : Using catalysts like piperidine or morpholine derivatives to facilitate ring closure.

- Methoxy group introduction : Electrophilic substitution or nucleophilic aromatic substitution under controlled pH. Optimizing parameters such as temperature (70–90°C), solvent (ethanol/DMF), and catalyst loading (5–10 mol%) can improve yields (65–85%) . Example Table:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Knoevenagel | Ethanol, 80°C, 12h | 72 | 95 |

| Cyclization | DMF, morpholine, 90°C, 6h | 68 | 90 |

| Methoxylation | NaOMe/MeOH, 60°C, 4h | 85 | 98 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- NMR : H and C NMR confirm substitution patterns (e.g., bromophenyl at C3, methoxy at C7). Discrepancies in peak splitting (e.g., aromatic protons) are resolved via 2D-COSY or NOESY .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 415.12).

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing . Contradictions between predicted and observed data (e.g., unexpected byproducts) require orthogonal methods like HPLC-MS or IR spectroscopy .

Advanced Research Questions

Q. How does the bromophenyl substituent influence this compound’s electronic properties and bioactivity compared to chloro/fluoro analogs?

Methodological Answer: The bromophenyl group enhances electron-withdrawing effects (σ = 0.23) vs. Cl (σ = 0.11) or F (σ = 0.06), altering:

- Lipophilicity : LogP increases by ~0.5 units compared to chloro analogs, improving membrane permeability .

- Receptor Binding : Bromine’s larger atomic radius (1.85 Å) creates distinct van der Waals interactions in enzyme pockets (e.g., kinase inhibition assays show IC 2.1 μM vs. 4.7 μM for Cl-analog) . Comparative Table:

| Substituent | σ | LogP | IC (μM) |

|---|---|---|---|

| Br | 0.23 | 3.8 | 2.1 |

| Cl | 0.11 | 3.3 | 4.7 |

| F | 0.06 | 2.9 | >10 |

Q. What computational strategies predict the compound’s metabolic stability and toxicity in preclinical models?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis at C2).

- Docking Studies : Molecular dynamics (MD) simulations using AutoDock Vina identify CYP450 isoform interactions (e.g., CYP3A4 binding energy: −9.2 kcal/mol) .

- In Vitro Validation : Microsomal stability assays (rat liver microsomes) confirm half-life (t = 45 min) and metabolite profiling via LC-MS/MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies between predicted and observed biological activity in kinase inhibition assays?

Methodological Answer:

- Assay Replication : Repeat assays under varied conditions (e.g., ATP concentrations: 1–100 μM).

- Orthogonal Assays : Use fluorescence polarization (FP) alongside radiometric assays to cross-validate IC values.

- Structural Analysis : Compare X-ray co-crystal structures of the compound vs. analogs to identify steric clashes or hydrogen-bonding variations .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating this compound’s anti-inflammatory efficacy, and how is dosing optimized?

Methodological Answer:

- Murine Models : Use LPS-induced inflammation in BALB/c mice. Administer compound orally (10–50 mg/kg/day) with pharmacokinetic monitoring (C = 1.2 μg/mL at 2h post-dose) .

- Dose Optimization : Conduct dose-ranging studies with biomarkers (e.g., TNF-α levels) and toxicity endpoints (liver enzymes ALT/AST).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.